2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide typically involves the reaction of benzo[d]oxazole-2-thiol with N-methoxy-N-methylacetamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The anticancer activity is believed to be due to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide can be compared with other benzoxazole derivatives such as:
2-(benzo[d]oxazol-2-ylthio)ethan-1-ol: This compound has similar antibacterial properties but differs in its chemical structure and specific applications.
2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols: These compounds are known for their anticancer activity and are used in different therapeutic contexts.
2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile: This derivative is used in the synthesis of other biologically active compounds and has distinct chemical reactivity.
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C11H12N2O3S/c1-13(15-2)10(14)7-17-11-12-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3 |
InChI Key |
UXYWIGOCOZYFQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CSC1=NC2=CC=CC=C2O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.